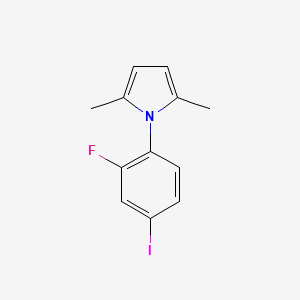

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B1315955

Key on ui cas rn:

217314-30-2

M. Wt: 315.12 g/mol

InChI Key: WGVPUAKFQLQUKW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06262272B1

Procedure details

A 500 mL round bottom flask was charged with 2-fluoro-4-iodoaniline (53.3 g, 220 mmol), toluene (250 mL), TsOH·H2O (0.43 g, 2.3 mmol, 1 mol %), and acetonylacetone (30.8 g, 270 mmol, 1.2 eq). The solution was warmed to reflux under Dean-Stark conditions for 1 h, at which point GC/MS and TLC analysis indicate complete conversion to the pyrrole. The solution is cooled to room temperature, washed with aqueous NaHCO3, dried over MgSO4, filtered, and concentrated to provide a dark brown oil which crystallized upon standing (crude yield=72.8 g, 103% of theory). This material was homogeneous by HPLC and 1H nmr, and was suitable for use in the next reaction. An analytical sample was prepared by dissolving in 210 mL of hot hexanes, cooling, then concentrating to 50% of the original volume. Cooling in an ice bath with rapid stirring provided 35.5 g (49% recovery) of a brown, granular solid (m.p. 68-70° C.). 1H NMR (CDCl3): d 7.43 (t, J=27 Hz, 2H), 7.13 (t, J=20 Hz, 1H), 5.94 (s, 2H), 2.02 (s, 6H); 13C NMR (CDCl3) d 158.3 (d, J=254 Hz), 131.6, 128.9, 127.8 (d, J=3 Hz), 122.0, 120.3 (d, J=23 Hz), 106.4, 12.4; MS (El): m/z 268 (100).

[Compound]

Name

hexanes

Quantity

210 mL

Type

solvent

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C[C:11]1[CH:12]=[CH:13][C:14](S(O)(=O)=O)=[CH:15][CH:16]=1.O.C(CC(=O)C)C(C)=O.N1C=CC=C1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[N:4]1[C:15]([CH3:14])=[CH:16][CH:11]=[C:12]1[CH3:13] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

53.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(N)C=CC(=C1)I

|

|

Name

|

|

|

Quantity

|

0.43 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)S(=O)(=O)O.O

|

|

Name

|

|

|

Quantity

|

30.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)C)CC(C)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Three

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

210 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with rapid stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was warmed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux under Dean-Stark conditions for 1 h, at which point GC/MS and TLC analysis

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with aqueous NaHCO3

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a dark brown oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was suitable for use in the next reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An analytical sample was prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating to 50% of the original volume

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooling in an ice bath

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC(=C1)I)N1C(=CC=C1C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |